

TCO-PEG9-maleimide: A Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: TCO-PEG9-maleimide

Cat. No.: B11831665

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CAS Number: 2183440-37-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application and technical specifications of **TCO-PEG9-maleimide**. This bifunctional linker is a key reagent in the field of bioconjugation, enabling the precise and efficient coupling of molecules for applications ranging from the development of antibody-drug conjugates (ADCs) to the functionalization of nanoparticles.

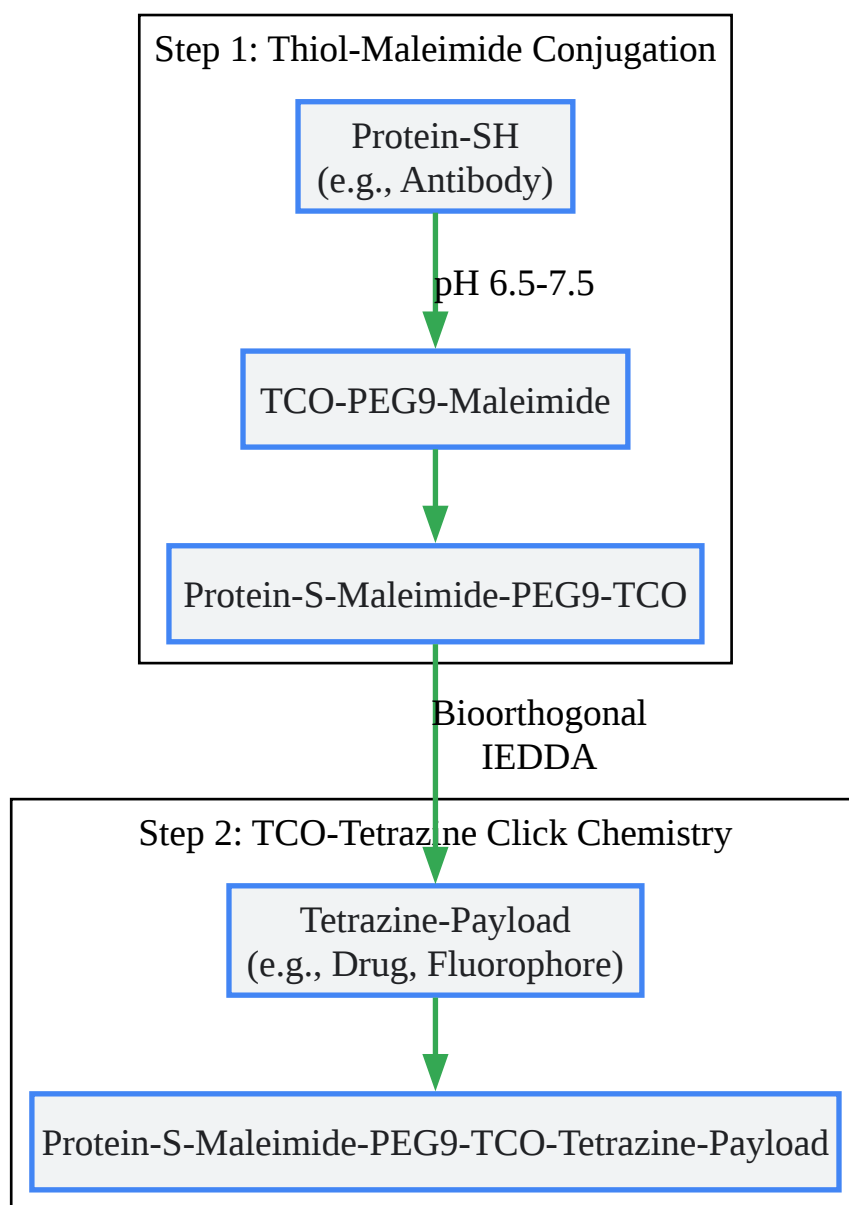
Core Properties and Specifications

TCO-PEG9-maleimide is a heterobifunctional crosslinker featuring a Trans-Cyclooctene (TCO) group and a maleimide group, separated by a hydrophilic 9-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step, orthogonal conjugation strategy. The maleimide moiety reacts specifically with thiol groups (sulfhydryls) found in cysteine residues of proteins and peptides, while the TCO group participates in a rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule.^[1]^[2] The PEG9 spacer enhances the solubility and flexibility of the linker, potentially reducing steric hindrance and aggregation during conjugation.^[1]

Property	Value	Reference(s)
CAS Number	2183440-37-9	[1] [2]
Molecular Formula	C36H61N3O14	
Molecular Weight	759.88 g/mol	
Purity	≥95%	
Appearance	Colorless to light yellow oil or white solid	
Solubility	Soluble in DMSO, DMF, DCM, water, and ethanol	
Storage Conditions	Store at -20°C, protected from moisture and light.	
Handling	Use anhydrous solvents (e.g., DMSO, DMF) to maintain stability.	

Reaction Mechanisms and Experimental Workflows

The dual reactivity of **TCO-PEG9-maleimide** allows for a controlled, stepwise approach to bioconjugation. This is particularly advantageous for the construction of complex biomolecules like ADCs, where precise control over the drug-to-antibody ratio (DAR) is crucial.



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Sequential bioconjugation workflow using **TCO-PEG9-maleimide**.

Experimental Protocols

Disclaimer: The following are generalized protocols for thiol-maleimide and TCO-tetrazine reactions. Specific reaction conditions for **TCO-PEG9-maleimide** may vary and require optimization based on the specific biomolecules and payloads being used. Peer-reviewed literature with detailed protocols using this specific linker is limited.

Protocol 1: Thiol-Maleimide Conjugation

This protocol outlines the general steps for conjugating the maleimide group of **TCO-PEG9-maleimide** to a thiol-containing protein, such as a monoclonal antibody with reduced interchain disulfides or engineered cysteine residues.

Materials:

- Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed).
- **TCO-PEG9-maleimide**.
- Anhydrous DMSO or DMF.
- Reducing agent (optional, for disulfide bond reduction), e.g., Tris(2-carboxyethyl)phosphine (TCEP).
- Desalting column for purification.

Procedure:

- Protein Preparation:
 - If necessary, reduce the disulfide bonds of the antibody by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
 - Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.0-7.5) that has been degassed to prevent re-oxidation of thiols. The protein concentration should typically be between 1-10 mg/mL.
- Linker Preparation:
 - Prepare a stock solution of **TCO-PEG9-maleimide** (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
- Conjugation Reaction:

- Add a 10-20 fold molar excess of the **TCO-PEG9-maleimide** solution to the protein solution.
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal click chemistry reaction between the TCO-functionalized protein and a tetrazine-labeled payload.

Materials:

- TCO-functionalized protein from Protocol 1.
- Tetrazine-functionalized payload (e.g., drug, imaging agent).
- Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

- Reactant Preparation:
 - Dissolve the tetrazine-payload in a compatible solvent (e.g., DMSO, water).
- Click Reaction:
 - Add a slight molar excess (e.g., 1.1 - 5 fold) of the tetrazine-payload to the TCO-functionalized protein solution.
 - The reaction is typically rapid and can proceed at room temperature for 30-60 minutes.
- Purification:

- If necessary, remove the unreacted tetrazine-payload using SEC or another appropriate purification method based on the properties of the final conjugate.

Quantitative Data and Characterization

Disclaimer: The following tables summarize typical quantitative parameters for the individual reaction steps. This data is derived from general literature on maleimide and TCO chemistries and may not be directly representative of **TCO-PEG9-maleimide**.

Table 1: Typical Parameters for Thiol-Maleimide Conjugation

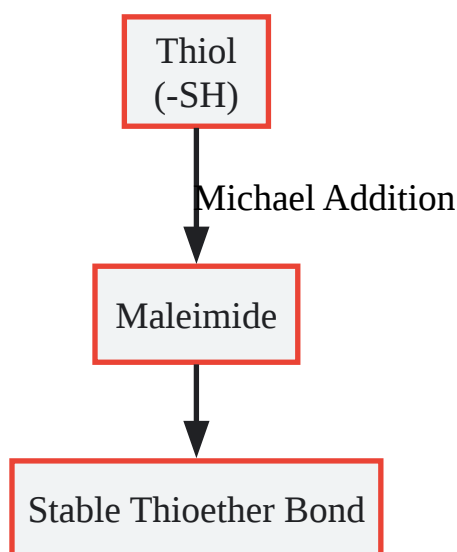
Parameter	Typical Range/Value	Notes
pH	6.5 - 7.5	The maleimide group is most selective for thiols in this pH range. At pH > 7.5, reactivity with amines can occur.
Molar Ratio (Linker:Thiol)	2:1 to 20:1	Optimal ratio depends on the protein and desired degree of labeling; needs to be empirically determined.
Reaction Time	30 minutes - 4 hours	Can be extended at lower temperatures (e.g., overnight at 4°C).
Conjugation Efficiency	50% - >90%	Highly dependent on reaction conditions and the accessibility of the thiol group.

Table 2: Typical Parameters for TCO-Tetrazine Ligation

Parameter	Typical Value	Notes
Reaction Kinetics (k_2)	$>800 \text{ M}^{-1}\text{s}^{-1}$	This is an extremely fast bioorthogonal reaction, allowing for rapid conjugation even at low concentrations.
Molar Ratio (Tetrazine:TCO)	1.1:1 to 5:1	A slight excess of the tetrazine-payload is often used to ensure complete reaction of the TCO-modified protein.
Reaction Time	30 - 60 minutes	The reaction is typically complete within an hour at room temperature.
Efficiency	$>99\%$	The TCO-tetrazine reaction is highly efficient and selective.

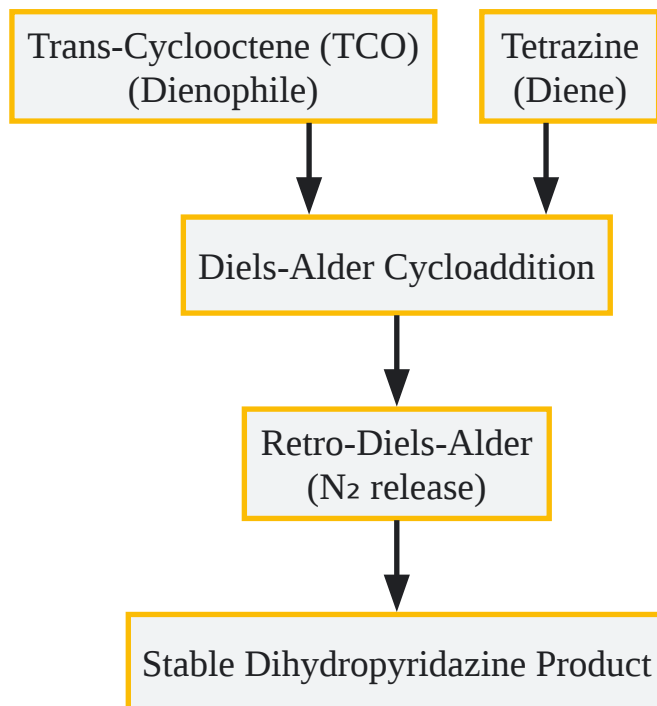
Logical Relationships in Bioconjugation

The following diagrams illustrate the chemical principles underlying the functionality of **TCO-PEG9-maleimide**.



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Thiol-Maleimide Reaction Mechanism.

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TCO-Tetrazine IEDDA Reaction Pathway.

Applications in Research and Drug Development

The unique properties of **TCO-PEG9-maleimide** make it a versatile tool for a variety of applications:

- **Antibody-Drug Conjugates (ADCs):** Enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to homogenous ADCs with a defined DAR and potentially improved therapeutic index.
- **PROTACs:** Can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.
- **Drug Delivery:** Facilitates the attachment of targeting ligands to drug-loaded nanoparticles, liposomes, or polymers for targeted drug delivery.

- **Molecular Imaging:** Allows for the two-step labeling of biomolecules with imaging agents (e.g., fluorophores, radioisotopes) for in vitro and in vivo tracking.
- **Surface Functionalization:** Used to modify the surfaces of materials like hydrogels and nanoparticles to introduce specific biological functionalities.

Conclusion

TCO-PEG9-maleimide is a powerful and versatile bifunctional linker that offers researchers precise control over the construction of complex bioconjugates. Its orthogonal reactivity, enhanced by a hydrophilic PEG spacer, makes it an ideal choice for applications requiring high efficiency and specificity, particularly in the development of next-generation therapeutics and diagnostic tools. While detailed experimental data for this specific linker is not widely available in peer-reviewed literature, the well-established principles of thiol-maleimide and TCO-tetrazine chemistries provide a strong foundation for its successful implementation in a wide range of bioconjugation strategies.

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References

- 1. TCO-PEG9-maleimide, CAS 2183440-37-9 | AxisPharm [axispharm.com]
- 2. TCO-PEG9-maleimide, 2183440-37-9 | BroadPharm [broadpharm.com]
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